(E)-4-(Aminooxy)but-2-ene-1-thiol
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Overview
Description
(E)-4-(Aminooxy)but-2-ene-1-thiol is an organic compound that features both an aminooxy group and a thiol group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Aminooxy)but-2-ene-1-thiol typically involves the following steps:
Formation of the Aminooxy Group: This can be achieved by reacting hydroxylamine with an appropriate alkene precursor.
Introduction of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Aminooxy)but-2-ene-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The aminooxy group can be reduced under specific conditions.
Substitution: Both the aminooxy and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-(Aminooxy)but-2-ene-1-thiol involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with carbonyl-containing compounds, while the thiol group can interact with metal ions and other thiol-reactive species. These interactions can modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Aminooxy)but-2-ene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(E)-4-(Aminooxy)but-2-ene-1-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness
(E)-4-(Aminooxy)but-2-ene-1-thiol is unique due to the presence of both an aminooxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
Molecular Formula |
C4H9NOS |
---|---|
Molecular Weight |
119.19 g/mol |
IUPAC Name |
O-[(E)-4-sulfanylbut-2-enyl]hydroxylamine |
InChI |
InChI=1S/C4H9NOS/c5-6-3-1-2-4-7/h1-2,7H,3-5H2/b2-1+ |
InChI Key |
UDKVCFOJQCATBB-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/CS)ON |
Canonical SMILES |
C(C=CCS)ON |
Origin of Product |
United States |
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